molecular formula C31H28N4O2S B11666076 N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide

N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide

Cat. No.: B11666076
M. Wt: 520.6 g/mol
InChI Key: WHDNIJHJYDPCRH-BIZUNTBRSA-N
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Description

This compound is a Schiff base derivative featuring a benzimidazole core substituted with a 4-methylbenzyl group at the N1 position and a sulfanyl-acetohydrazide moiety linked to a 3-(benzyloxy)benzylidene group. Its synthesis likely follows a multi-step protocol involving condensation of a hydrazide intermediate with substituted benzaldehydes, as seen in analogous compounds . The E-configuration of the imine bond is inferred from crystallographic methods used for similar structures .

Properties

Molecular Formula

C31H28N4O2S

Molecular Weight

520.6 g/mol

IUPAC Name

2-[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]sulfanyl-N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C31H28N4O2S/c1-23-14-16-24(17-15-23)20-35-29-13-6-5-12-28(29)33-31(35)38-22-30(36)34-32-19-26-10-7-11-27(18-26)37-21-25-8-3-2-4-9-25/h2-19H,20-22H2,1H3,(H,34,36)/b32-19+

InChI Key

WHDNIJHJYDPCRH-BIZUNTBRSA-N

Isomeric SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)N/N=C/C4=CC(=CC=C4)OCC5=CC=CC=C5

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)NN=CC4=CC(=CC=C4)OCC5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the condensation of 3-(benzyloxy)benzaldehyde with 2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide under acidic or basic conditions to form the final product. The reaction conditions often require careful control of temperature, pH, and reaction time to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. Additionally, purification methods such as recrystallization, chromatography, and distillation are used to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N’-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in alkaline medium.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Halogenating agents for electrophilic substitution, nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyloxybenzoic acid derivatives, while reduction may produce benzyloxyphenylmethyl derivatives.

Scientific Research Applications

Structural Features

The compound features:

  • A benzyloxy group, which enhances solubility and biological activity.
  • A benzimidazole moiety, known for its biological significance, particularly in anticancer and antimicrobial activities.
  • A sulfanyl group that may contribute to its reactivity and interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of similar benzimidazole derivatives. For instance, compounds with benzimidazole structures have shown significant activity against both Gram-positive and Gram-negative bacteria as well as fungi. The mechanism often involves inhibition of key enzymes or disruption of cell wall synthesis.

Case Study: Antimicrobial Screening

A study evaluated various benzimidazole derivatives for their antimicrobial properties. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) in the low micromolar range against strains such as Staphylococcus aureus and Escherichia coli .

CompoundMIC (µM)Bacterial Strains
N11.27Bacillus subtilis
N21.40Staphylococcus aureus
N31.40Escherichia coli

Anticancer Activity

The benzimidazole derivatives have also been studied for their anticancer properties. These compounds target various pathways involved in cancer cell proliferation and survival.

Case Study: Anticancer Screening

In a comparative study, several synthesized compounds were tested against human colorectal carcinoma cell lines (HCT116). The results demonstrated that compounds with specific substitutions on the benzimidazole ring exhibited IC50 values lower than standard chemotherapeutic agents like 5-Fluorouracil (5-FU).

CompoundIC50 (µM)Cell Line
N95.85HCT116
N184.53HCT116
5-FU9.99HCT116

Enzyme Inhibition Studies

The compound's structure suggests potential inhibition of key enzymes involved in metabolic pathways, which is a critical aspect of drug design for conditions like diabetes and cancer.

Case Study: Enzyme Inhibition

Research has indicated that related compounds can inhibit enzymes such as α-glucosidase and acetylcholinesterase, which are relevant in managing Type 2 diabetes mellitus (T2DM) and Alzheimer's disease (AD) .

Mechanism of Action

The mechanism of action of N’-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain enzymes involved in disease processes, leading to therapeutic effects.

Comparison with Similar Compounds

Substituent Variations

Key structural differences among similar compounds arise from:

  • Benzimidazole Substitution : The N1 position may feature alkyl or aryl groups (e.g., 4-methylbenzyl in the target compound vs. 3-methylphenyl in ’s Compound 9 or ethyl/methyl in –15).
  • Benzylidene Group : The arylaldehyde used in the condensation step introduces variability, such as 3-(benzyloxy)phenyl (target) vs. 3-hydroxyphenyl () or 4-methoxyphenyl ().
  • Sulfanyl Linker : The sulfanyl group (-S-) is conserved in most analogs, suggesting its role in stabilizing molecular conformation or enhancing bioactivity .

Data Table: Key Structural and Physical Properties

Compound Name Benzimidazole Substituent Benzylidene Group Melting Point (°C) Yield (%) References
Target Compound 1-(4-Methylbenzyl) 3-(Benzyloxy)phenyl Not reported Not given
N′-(3-Hydroxybenzylidene)-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide 1-Methyl 3-Hydroxyphenyl Not reported Not given
Compound 9 () 1-(3-Methylphenyl)-5-oxo-3-pyrrolidinyl 4-Methoxyphenyl 236–237 73
2-[(1-Ethyl-1H-benzimidazol-2-yl)sulfanyl]-N′-[(E)-(3-hydroxyphenyl)methylene]acetohydrazide 1-Ethyl 3-Hydroxyphenyl Not reported Not given

Computational Similarity Analysis

Molecular similarity metrics (e.g., Tanimoto and Dice indices) could quantify structural overlap between the target compound and known bioactive analogs. For example, the benzyloxy group may increase similarity to compounds with electron-rich aromatic systems, influencing virtual screening outcomes .

Biological Activity

N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological properties, and mechanisms of action, drawing from various research studies and findings.

Chemical Structure and Properties

The compound has the following molecular formula and characteristics:

Property Details
Molecular FormulaC₃₀H₃₃N₄O₂S
Molecular Weight533.68 g/mol
IUPAC NameThis compound
CAS Number314067-84-0

The presence of a benzyloxy group and a benzimidazole moiety contributes to its diverse biological activity.

Synthesis

The synthesis typically involves the reaction of benzyloxy-substituted aldehydes with hydrazides, followed by the introduction of the benzimidazole moiety. The reaction conditions can significantly affect yield and purity, often requiring optimization through methods such as refluxing in organic solvents or employing microwave-assisted synthesis techniques.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study analyzed various derivatives for their antibacterial efficacy against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives inhibited bacterial growth effectively, suggesting potential applications in treating infections caused by resistant strains .

Anticancer Properties

Several studies have explored the anticancer potential of benzimidazole derivatives. These compounds are believed to induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation and survival pathways. For instance, compounds with similar structural features have demonstrated cytotoxic effects on breast and colon cancer cell lines . The mechanism often involves the disruption of mitochondrial function and activation of caspase-dependent pathways.

Anti-inflammatory Effects

Compounds with similar structures have also been studied for their anti-inflammatory properties. In vitro assays demonstrated that these compounds can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in cellular models . This activity suggests potential therapeutic applications in chronic inflammatory diseases.

The biological activities of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.
  • Cell Cycle Arrest : It can induce cell cycle arrest at specific phases, leading to decreased cell division.
  • Induction of Apoptosis : Through mitochondrial pathways, it may activate apoptotic signals in cancer cells.

Case Studies

  • Antibacterial Efficacy : A study reported that a derivative exhibited minimum inhibitory concentrations (MICs) against E. coli and S. aureus, demonstrating effective antibacterial action .
  • Cytotoxicity Against Cancer Cells : Research involving human breast cancer cell lines showed that treatment with related compounds led to a significant reduction in viability, highlighting their potential as chemotherapeutic agents .
  • Anti-inflammatory Activity : In an experimental model of inflammation, compounds were shown to reduce edema significantly compared to controls, indicating their potential use in managing inflammatory conditions .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing this benzimidazole-acetohydrazide derivative, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via reflux condensation of hydrazide intermediates with aldehydes. For example, hydrazide precursors (e.g., 2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide) are reacted with substituted benzaldehydes (e.g., 3-(benzyloxy)benzaldehyde) under acidic conditions (e.g., acetic acid catalyst) in ethanol or methanol. Reaction progress is monitored by TLC (e.g., chloroform:methanol 7:3), with yields improved by recrystallization in methanol or ethanol .
  • Key Data : Typical reflux times range from 4–6 hours at 80–100°C, with yields of 65–80% after purification.

Q. Which spectroscopic techniques are most reliable for characterizing the compound’s structure and confirming its purity?

  • Methodology :

  • ¹H/¹³C NMR : Assign peaks for hydrazone (N–H, ~10–12 ppm), benzyloxy aromatic protons (δ 6.8–7.5 ppm), and benzimidazole sulfanyl groups (C–S, δ 2.5–3.5 ppm) .
  • FT-IR : Confirm N–H stretches (3200–3300 cm⁻¹), C=N (1600–1650 cm⁻¹), and C–S (650–750 cm⁻¹) .
  • HPLC : Assess purity (>95% required for biological assays) using C18 columns with acetonitrile/water gradients .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

  • Methodology : Screen for anti-inflammatory activity via COX-2 inhibition assays or antimicrobial activity against Gram-negative bacteria (e.g., E. coli) using broth microdilution (MIC values). Cytotoxicity can be tested via MTT assays on mammalian cell lines .

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